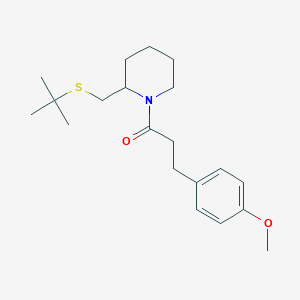

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Description

This compound features a propan-1-one backbone substituted with a 4-methoxyphenyl group and a piperidine ring modified at the 2-position with a tert-butylthio-methyl moiety. The 4-methoxyphenyl group may contribute to electronic effects, influencing reactivity or binding interactions.

Properties

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2S/c1-20(2,3)24-15-17-7-5-6-14-21(17)19(22)13-10-16-8-11-18(23-4)12-9-16/h8-9,11-12,17H,5-7,10,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHGMXAWUHEEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Tert-butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical studies.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Key Comparative Insights

Substituent Effects on Lipophilicity: The tert-butylthio group in the target compound enhances lipophilicity compared to polar groups like hydroxyl (Compound 170, ) or sulfonyl (). This may improve blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity Trends: Antifungal activity in Compound 170 highlights the importance of the 4-methoxyphenyl group, though the absence of a piperidine-thioether moiety in 170 suggests divergent mechanisms. Chalcone derivatives (e.g., MF-15 ) exhibit anti-inflammatory properties via pro-resolving mediators, suggesting that saturation of the propanone backbone (as in dihydrochalcones) may modulate bioactivity.

Steric and Electronic Influences :

- The piperidine ring in the target compound introduces conformational rigidity, contrasting with flexible chalcones ().

- Methanesulfonyl () and tert-butylthio groups create distinct electronic environments, affecting hydrogen bonding and enzymatic interactions.

Physicochemical Properties

| Property | Target Compound | Compound 170 | Compound |

|---|---|---|---|

| Calculated LogP | ~3.8 | ~2.1 | ~2.5 |

| Hydrogen Bond Acceptors | 4 | 3 | 5 |

| Rotatable Bonds | 7 | 5 | 8 |

LogP estimates based on substituent contributions; higher values indicate greater lipophilicity.

Biological Activity

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound characterized by a piperidine ring, a tert-butylthio group, and a methoxyphenyl moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Synthesis Methods:

The synthesis typically involves multiple steps:

- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.

- Introduction of the Tert-butylthio Group: Substitution reactions with tert-butylthiol.

- Attachment of the Methoxyphenyl Moiety: Nucleophilic substitution reactions to attach the phenyl group.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The compound's ability to modulate signaling pathways involved in cell growth and apoptosis could contribute to its anticancer effects.

Anti-inflammatory Effects

Compounds with piperidine structures have been noted for their anti-inflammatory activity. The potential inhibition of pro-inflammatory cytokines and modulation of immune responses are mechanisms through which this compound may exert its effects.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The unique structure allows for binding to these targets, leading to modulation of their activity:

| Target | Effect |

|---|---|

| Enzymes | Inhibition or activation |

| Receptors | Modulation of signaling pathways |

| Ion Channels | Alteration in ion permeability |

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

- Antimicrobial Studies: A study on piperidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for our compound .

- Anticancer Research: Research on structurally related compounds indicated a reduction in cell viability in various cancer cell lines, highlighting the need for further exploration into its anticancer properties .

- Inflammation Models: In vivo studies using animal models showed that piperidine derivatives could reduce inflammation markers significantly, indicating a promising avenue for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.